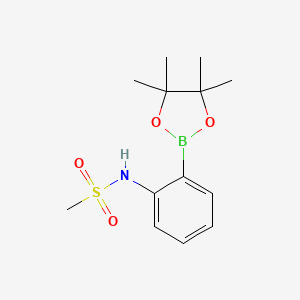

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide

概要

説明

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C13H20BNO4S and its molecular weight is 297.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Molecular Structure

The compound under discussion has been synthesized through specific chemical reactions and characterized using methods like X-ray diffraction. For instance, Coombs et al. (2006) synthesized a related compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, using rhodium-catalyzed hydroboration and characterized it using single crystal X-ray diffraction (Coombs et al., 2006).

Crystal Structure and DFT Studies

Advanced techniques like density functional theory (DFT) have been employed to study the molecular structures of derivatives of this compound. Huang et al. (2021) conducted a detailed analysis including FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction on boric acid ester intermediates with benzene rings, offering insights into their physicochemical properties (Huang et al., 2021).

Chemical Synthesis and Characterization

Chemical synthesis methods for these compounds have been explored extensively. Takagi and Yamakawa (2013) investigated the Pd-catalyzed borylation of arylbromides to synthesize variants of these compounds, demonstrating the efficiency of this method in creating complex molecular structures (Takagi & Yamakawa, 2013).

Novel Sulfonamide with Boronate Ester Group

Research has also been conducted on novel sulfonamides that contain a boronate ester group. For instance, Decken et al. (2002) studied a novel sulfonamide containing a boronate ester group and analyzed its crystalline structure, enhancing understanding of its chemical properties (Decken et al., 2002).

Application in Hydrogen Peroxide Vapor Detection

One of the significant applications of these compounds is in the detection of hydrogen peroxide vapor. Fu et al. (2016) developed an organic thin-film fluorescence probe using a boron ester functional group, demonstrating its efficacy in detecting hydrogen peroxide vapor with high sensitivity and rapid response time (Fu et al., 2016).

作用機序

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

The compound is likely to interact with its targets through the boronic acid moiety. Boronic acids can form reversible covalent bonds with proteins, particularly with serine or threonine residues in the active site of enzymes . This interaction can lead to changes in the conformation and function of the target proteins .

Biochemical Pathways

Boronic acids and their derivatives are known to be involved in various biochemical processes, including signal transduction, enzyme catalysis, and cell adhesion .

Pharmacokinetics

They are metabolized primarily in the liver and excreted in the urine .

Result of Action

The interaction of boronic acids and their derivatives with proteins can lead to changes in protein function, potentially affecting cellular processes such as signal transduction, enzyme activity, and cell adhesion .

Action Environment

Environmental factors such as pH and temperature can influence the stability and efficacy of boronic acids and their derivatives . For instance, the formation of boronate esters is pH-dependent, with optimal stability at physiological pH. Additionally, boronic acids are generally stable under physiological conditions, but they can undergo hydrolysis under acidic or basic conditions .

生化学分析

Biochemical Properties

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide plays a crucial role in biochemical reactions, particularly as a raw material in the synthesis of diaryl derivatives that act as FLAP (5-lipoxygenase-activating protein) regulators . FLAP is a protein widely distributed within the central nervous system and is involved in the regulation of the 5-lipoxygenase enzyme. The interaction between this compound and FLAP is essential for modulating the activity of the 5-lipoxygenase enzyme, which plays a role in the biosynthesis of leukotrienes, inflammatory mediators involved in various physiological and pathological processes .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with FLAP and subsequent modulation of the 5-lipoxygenase enzyme can impact the production of leukotrienes, which are involved in inflammatory responses . This modulation can lead to changes in cell function, including alterations in cell proliferation, differentiation, and apoptosis. Additionally, the compound’s effects on gene expression can influence the expression of genes involved in inflammation and immune responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with FLAP and the subsequent inhibition of the 5-lipoxygenase enzyme . The compound’s boron-containing moiety allows it to form stable complexes with FLAP, thereby inhibiting the enzyme’s activity. This inhibition reduces the production of leukotrienes, which are key mediators of inflammation . Additionally, the compound’s sulfonamide group may contribute to its binding affinity and specificity for FLAP, further enhancing its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, allowing for sustained inhibition of the 5-lipoxygenase enzyme . Prolonged exposure to the compound may lead to gradual degradation, which can reduce its efficacy over time . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on leukotriene production, although the extent of inhibition may decrease with time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the 5-lipoxygenase enzyme and reduces leukotriene production without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional inhibition of leukotriene production . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the biosynthesis and degradation of leukotrienes . The compound interacts with enzymes such as FLAP and 5-lipoxygenase, which are key players in the leukotriene biosynthesis pathway . Additionally, the compound’s metabolism may involve interactions with other enzymes and cofactors that influence its stability and activity . These interactions can affect metabolic flux and the levels of metabolites involved in inflammatory responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins . The compound’s boron-containing moiety allows it to interact with specific transporters that facilitate its uptake and distribution within cells . Additionally, the compound’s sulfonamide group may contribute to its binding affinity for certain proteins, influencing its localization and accumulation within specific tissues . These interactions can affect the compound’s overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized within the cytoplasm, where it interacts with FLAP and inhibits the 5-lipoxygenase enzyme . Additionally, the compound may be targeted to specific subcellular compartments or organelles through post-translational modifications or targeting signals . These localization mechanisms ensure that the compound exerts its inhibitory effects on leukotriene production at the appropriate sites within the cell .

特性

IUPAC Name |

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)10-8-6-7-9-11(10)15-20(5,16)17/h6-9,15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAOINPTCZWNBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402309 | |

| Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-60-4 | |

| Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methanesulfonylamino)phenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

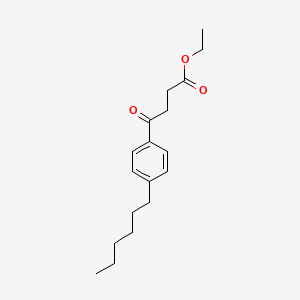

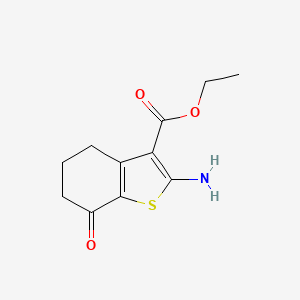

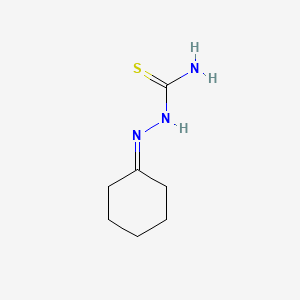

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine](/img/structure/B1351314.png)

![4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B1351322.png)

![3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1351333.png)

![N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1351350.png)

![Methyl 3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B1351352.png)